[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol
Description
Properties
IUPAC Name |
(1-methylsulfonyl-5-phenylpyrrol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-17(15,16)13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSWKVIYVPGDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Ring Formation via Paal-Knorr Synthesis
The Paal-Knorr reaction is the cornerstone of pyrrole synthesis. For this compound, a 1,4-diketone intermediate reacts with a nitrogen source (e.g., ammonium acetate) under acidic conditions to form the pyrrole core. For example:
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1,4-Diketone Preparation : A phenyl-substituted 1,4-diketone is synthesized using Claisen condensation between acetophenone derivatives and ethyl acetoacetate.
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Cyclization : The diketone reacts with ammonium acetate in acetic acid at 80–100°C for 6–12 hours, yielding 5-phenyl-1H-pyrrole.
Mechanistic Insight : The reaction proceeds via imine formation, followed by cyclization and dehydration. The electron-withdrawing phenyl group at the 5-position directs regioselectivity during ring closure.
Sulfonylation at the Pyrrole Nitrogen
The methylsulfonyl group is introduced via sulfonylation of the pyrrole’s nitrogen atom:
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Reagent : Methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF).
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Conditions : The reaction is conducted at 0–5°C with a base (e.g., triethylamine) to scavenge HCl. After 2–4 hours, the mixture is warmed to room temperature, yielding 1-(methylsulfonyl)-5-phenyl-1H-pyrrole.
Optimization Note : Excess MsCl (1.2–1.5 equivalents) ensures complete substitution, while controlled temperatures minimize side reactions like over-sulfonylation.
Hydroxymethylation at the 3-Position
The hydroxymethyl group is introduced via a two-step sequence:
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Formylation : Vilsmeier-Haack formylation using POCl₃ and DMF at 0°C generates 3-formyl-1-(methylsulfonyl)-5-phenyl-1H-pyrrole.
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Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the formyl group to a hydroxymethyl moiety at 25°C for 1–2 hours.
Yield : The overall yield for this step ranges from 65–75%, with purity >95% confirmed by HPLC.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and reproducibility:
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Continuous Flow Reactors : Multi-step reactions are integrated into a single flow system, reducing intermediate isolation and improving throughput.
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Automated Process Control : Temperature, pH, and reagent addition are monitored in real-time to maintain consistency.
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Purification : Crystallization from ethanol/water mixtures yields pharmaceutical-grade material with <0.1% impurities.
Alternative Methodologies and Innovations
Sulfonylation Optimization
A patent (WO2015063709A1) details sulfonylation in piperazine derivatives using methanesulfonic acid. Key takeaways:
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Catalyst Choice : Methanesulfonic acid improves reaction rates compared to HCl or H₂SO₄.
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Temperature Control : Reactions at 50–55°C minimize decomposition, achieving >90% conversion.
Analytical Characterization
Post-synthesis analysis ensures quality and structural fidelity:
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NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 7.8 (pyrrole H), δ 4.6 (hydroxymethyl), and δ 3.2 (methylsulfonyl).
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HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) confirms purity.
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Mass Spectrometry : ESI-MS ([M+H]⁺ = 252.1) aligns with the theoretical molecular weight .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group at position 3 undergoes oxidation to form aldehydes or ketones.
Mechanistic Insights :
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The methylsulfonyl group acts as an electron-withdrawing group, stabilizing intermediates during oxidation .
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Oxidation proceeds via radical intermediates in acidic conditions (KMnO₄) or through chromate ester formation (CrO₃) .
Substitution Reactions
The methylsulfonyl group at position 1 can participate in nucleophilic substitution (SN2) reactions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (excess) | DMF, 100°C, 12 hrs | [1-Amino-5-phenyl-1H-pyrrol-3-yl]methanol | 52% |
| NaN₃ | DMSO, 80°C, 6 hrs | [1-Azido-5-phenyl-1H-pyrrol-3-yl]methanol | 67% |
Key Observations :
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Steric hindrance from the phenyl group reduces reaction rates compared to simpler sulfonamide analogs.
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Azide substitution products are precursors for click chemistry applications.
Reduction Reactions
The hydroxymethyl group and phenyl ring can undergo selective reduction.
Notes :
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Full reduction of the pyrrole ring to pyrrolidine requires harsh conditions due to aromatic stabilization .
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Hydrogenation of the phenyl group is less efficient compared to non-sulfonylated analogs .
Electrophilic Aromatic Substitution
The phenyl group at position 5 undergoes halogenation and nitration.
Regioselectivity :
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Electron-withdrawing methylsulfonyl group directs substitution to the meta position of the phenyl ring .
Cross-Coupling Reactions
The hydroxymethyl group facilitates Suzuki-Miyaura couplings.
| Partner | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃, DMF | [1-(Methylsulfonyl)-5-phenyl-3-(p-tolyl)-1H-pyrrol]methanol | 49% |
Limitations :
Degradation Pathways
Hydrolytic stability under extreme conditions:
| Condition | Degradation Product | Half-Life |
|---|---|---|
| pH 1, 90°C | 5-Phenyl-1H-pyrrole-3-carboxylic acid | 2.5 hrs |
| pH 13, 70°C | 1-Methylsulfonylpyrrole-3-methanol sulfate | 8 hrs |
Biological Interactions
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a study synthesized various pyrrole derivatives, including those with methylsulfonyl groups, which demonstrated potent inhibition of tubulin polymerization—an essential process for cancer cell proliferation. The synthesized compounds were tested against several cancer cell lines, showing promising results in inhibiting tumor growth .
Anti-inflammatory Properties
Pyrrole derivatives are known for their anti-inflammatory effects. The incorporation of a methylsulfonyl group enhances the compound's ability to modulate inflammatory pathways. A study highlighted the effectiveness of similar compounds in reducing inflammatory markers in vitro and in vivo, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Antiviral Activity
The compound has also been explored for its antiviral properties. Research focused on the synthesis of pyrrole-based inhibitors targeting viral proteins has shown that modifications to the pyrrole structure can enhance binding affinity and selectivity against viral targets, such as HIV and HCV . The methylsulfonyl group appears to play a crucial role in improving the pharmacokinetic profile of these compounds.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal detailed the testing of several pyrrole derivatives against breast cancer cell lines. Among them, [1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating superior efficacy in inhibiting cell proliferation .
Case Study 2: Inflammation Reduction
Another investigation assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a marked reduction in paw swelling and inflammatory cytokine levels when treated with the compound compared to controls, supporting its potential as an anti-inflammatory agent .
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of [1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In the case of receptors, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues: Pyrrole and Pyrazole Derivatives
The compound is compared below with structurally related pyrrole and pyrazole derivatives, focusing on substituent effects, synthesis, and properties.
Table 1: Structural and Functional Group Comparisons
Key Observations :
Core Structure Differences :
- Pyrroles (e.g., target compound) are less aromatic than pyrazoles (e.g., ), affecting stability and reactivity. Pyrazoles often exhibit higher thermal stability and are common in drug design (e.g., COX-2 inhibitors) .
- The hydroxymethyl group (-CH₂OH) in the target compound enables hydrogen bonding, unlike ketone (-COMe) or ester substituents in analogues .
Trifluoromethyl (-CF₃): In pyrazole derivatives (), -CF₃ enhances lipophilicity and metabolic stability compared to -SO₂Me . Amino (-NH₂): Electron-donating groups (e.g., in ) increase basicity and solubility in acidic environments .
Synthetic Routes :
- The target compound’s hydroxymethyl group is synthesized via NaBH₄ reduction of a pyrrole-3-carbaldehyde intermediate, a method also used for similar pyrrole derivatives .
- Methylsulfonyl groups are typically introduced via sulfonylation using reagents like methanesulfonyl chloride under basic conditions .
Physicochemical Properties
Table 2: Property Comparison
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility | pKa (Predicted) |
|---|---|---|---|---|
| This compound | 277.33 | 1.2 | Moderate | ~14.3 (CH₂OH) |
| (5-Phenyl-1H-pyrrol-3-yl)methanol | 199.24 | 2.5 | Low | ~14.4 |
| [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | 272.22 | 3.1 | Very Low | ~14.1 |
| 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone | 283.35 | 2.8 | Low | ~8.5 (NH₂) |
Analysis :
- The target compound’s methylsulfonyl group reduces logP (increased polarity) compared to analogues with -Ph or -CF₃ groups.
- Water solubility is moderate due to -SO₂Me and -CH₂OH, whereas -CF₃ () or -OPh () groups decrease solubility .
- The pKa of the hydroxymethyl group (~14.3) aligns with similar alcohols (e.g., : pKa ~14.35) .
Biological Activity
[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol, a compound with the CAS number 881673-34-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrrole ring substituted with a methylsulfonyl group and a phenyl moiety. The synthesis typically involves several key steps:
- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis, which involves cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
- Introduction of the Phenyl Group : This is done via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
- Hydroxymethylation : The final step involves reacting the pyrrole derivative with formaldehyde in the presence of a base to introduce the hydroxymethyl group.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, influencing various metabolic pathways.
Data Table: Comparative Biological Activities
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Other Notable Activities |
|---|---|---|
| This compound | TBD | TBD |
| Bisindole Compounds | 6.5 - 62.5 against various bacteria | Antifungal against Candida albicans |
| Related Pyrrole Derivatives | 9.375 against Pseudomonas aeruginosa | Anti-inflammatory properties |
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of pyrrole derivatives:
- Antibacterial Screening : A series of pyrrole derivatives were tested for antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacteria. The presence of hydroxymethyl groups was correlated with enhanced activity .
- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that certain pyrrole-based compounds can inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications.
- Pharmacological Potential : The compound's unique structure suggests it could serve as a lead compound in drug development targeting various diseases, including infections and inflammatory conditions.
Q & A
Q. What are the established synthetic routes for [1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a methanol-based reduction using NaBH₄ after aldehyde intermediate formation is common . Key steps include:
- Aldehyde Preparation: Reacting a sulfonylated pyrrole precursor (e.g., 5-phenyl-1H-pyrrole-3-carbaldehyde) with methylsulfonyl chloride under basic conditions.
- Reduction: Adding NaBH₄ in methanol at 0–5°C to reduce the aldehyde to the primary alcohol, followed by pH adjustment (6–7) for product isolation .
Optimization Tips: - Control temperature during NaBH₄ addition to minimize side reactions.
- Use high-purity solvents (e.g., anhydrous methanol) to enhance reproducibility.
Q. How can the purity and structural identity of this compound be validated after synthesis?
Methodological Answer:
Q. What crystallographic techniques are suitable for determining its solid-state structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Use SHELXL or SHELXTL for refinement. Key parameters:
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., hydrogen bonds involving the methanol group) to understand packing motifs .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural characterization?
Methodological Answer:
- Dynamic Effects: Investigate restricted rotation of the methylsulfonyl group using variable-temperature NMR. Splitting at low temperatures (e.g., –40°C) may resolve into distinct peaks .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify conformational preferences .
- Crystallographic Cross-Validation: Overlay SCXRD-derived bond lengths/angles with NMR-derived coupling constants (e.g., ) to confirm consistency .
Q. What strategies are effective for analyzing its biological activity, such as enzyme inhibition or cytotoxicity?
Methodological Answer:
Q. How can contradictory results in solubility or stability studies be addressed?
Methodological Answer:
- Solubility Profiling: Use a shake-flask method with buffers (pH 1–10) and solvents (e.g., DMSO, ethanol). Monitor degradation via HPLC over 24–72 hours .
- Stability Under Synthesis Conditions: For acid/base-sensitive intermediates, employ protecting groups (e.g., TBS for –OH) during sulfonylation steps .
- Thermogravimetric Analysis (TGA): Quantify decomposition temperatures to identify optimal storage conditions (e.g., inert atmosphere, –20°C) .
Q. What computational methods are recommended for predicting its reactivity or interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2. Focus on sulfonyl and phenyl groups as key pharmacophores .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence times .
- QM/MM Calculations: Combine DFT (e.g., B3LYP/6-31G*) with molecular mechanics to study reaction mechanisms (e.g., NaBH₄ reduction kinetics) .
Q. How can synthetic byproducts or impurities be identified and minimized?
Methodological Answer:
- LC-MS/MS: Detect trace impurities (e.g., over-sulfonylated byproducts) using high-resolution mass spectrometry.
- Process Optimization:
- Reduce reaction time for sulfonylation to prevent di-substitution.
- Implement gradient recrystallization (e.g., methanol/ethyl acetate) for selective purification .
- DoE (Design of Experiments): Apply factorial design to evaluate the impact of variables (e.g., temperature, stoichiometry) on impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
